beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride

Adrenergic pharmacology Receptor selectivity profiling Off-target screening

Select CAS 180181-12-8 for next-generation peptidomimetic programs requiring conformational rigidity and receptor silence. This α,α,β-trisubstituted β-alanine HCl enforces bioactive backbone geometry while eliminating off-target GABA-A and adrenergic activity—outperforming endogenous β-alanine and simpler dimethyl analogs. Documented SAR shows superior oral antiplatelet activity in GPIIb/IIIa antagonists and an exceptional k(inact)/K(i) of 630,000 M⁻¹s⁻¹ against α-chymotrypsin, enabling mechanism-based serine protease inhibitor design. The hydrochloride salt ensures direct SPPS incorporation without pre-activation; the quaternary α-carbon prevents coupling racemization. Sole building block offering this substitution pattern.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 180181-12-8
Cat. No. B2874790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride
CAS180181-12-8
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCCC(C(C)(C)C(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
InChIKeyWCQRSICZSNMTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride (CAS 180181-12-8) — Procurement-Grade Overview for Medicinal Chemistry & Peptidomimetic Research


beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride (IUPAC: 3-amino-2,2-dimethylpentanoic acid hydrochloride, CAS 180181-12-8) is a synthetic, non-proteinogenic β-amino acid featuring a quaternary α-carbon (geminal dimethyl substitution) and a β-ethyl side chain, supplied as the hydrochloride salt for enhanced aqueous solubility and handling [1]. This compound belongs to the class of α,α,β-trisubstituted β-alanine derivatives, which have been explicitly designed as conformational restriction units to fix the backbone dihedral angles of peptidomimetics into bioactive conformations . Unlike endogenous β-alanine, which acts as a promiscuous agonist at glycine and GABA-A receptors, this sterically encumbered derivative exhibits markedly diminished off-target receptor interactions, a property that is strategically exploited in the design of protease inhibitors and integrin antagonists [1][2].

Why Generic β-Alanine or Simple 2,2-Dimethyl-β-alanine Cannot Substitute for CAS 180181-12-8 in Conformationally Restricted Peptidomimetics


The core differentiation of this compound arises from the synergistic effect of its three substituents — the quaternary α,α-dimethyl group and the β-ethyl side chain — which together impose a rigid, predictable backbone conformation that is absent in simpler β-alanine analogs . Endogenous β-alanine (3-aminopropanoic acid) exhibits essentially statistical conformational equilibria in solution and acts as a non-selective endogenous agonist at glycine receptors and GABA-A receptors (EC50 ~100–300 μM), rendering it unsuitable for applications requiring receptor silence [1]. The α,α-dimethyl derivative (2,2-dimethyl-β-alanine, CAS 19036-43-2) introduces steric hindrance but lacks the β-substituent necessary to direct side-chain orientation and fix the critical χ1 torsion angle required for selective protease or integrin binding . Systematic structure–activity relationship (SAR) studies by Hayashi et al. demonstrated that the β-ethyl substituent confers superior oral antiplatelet activity in GPIIb/IIIa antagonists compared to analogous β-phenyl derivatives, establishing that even among α,α,β-trisubstituted congeners, the specific substitution pattern of CAS 180181-12-8 is non-fungible .

Quantitative Differentiation Evidence for beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride (CAS 180181-12-8) vs. Closest Analogs


Adrenergic Receptor Inactivity vs. Endogenous β-Alanine: Mitigated Off-Target Risk for in vivo Peptidomimetic Programs

In radioligand binding assays, beta-ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride demonstrates no meaningful affinity for the β1-adrenergic receptor (Ki > 1,000 nM) [1]. Functional agonism assays at recombinant human α1A, β1, and β2 adrenergic receptors confirm EC50 values exceeding 10,000 nM across all three subtypes, indicating a consistent lack of adrenergic activation [2]. By contrast, endogenous β-alanine exhibits measurable albeit weak agonist activity at glycine and GABA-A receptors (EC50 ~100–300 μM), reflecting its role as a promiscuous endogenous signaling molecule . This inactivity is not incidental but arises from the steric shielding imposed by the α,α-dimethyl and β-ethyl groups, which obstruct the amine-carboxylate pharmacophore from productive receptor engagement. For procurement decisions targeting peptidomimetic lead optimization, this receptor-silent profile reduces the probability of adrenergically mediated cardiovascular or CNS side effects in downstream in vivo evaluation, a critical advantage over simpler β-amino acid building blocks that retain residual neurotransmitter receptor activity.

Adrenergic pharmacology Receptor selectivity profiling Off-target screening

GABA-A Receptor Modulation: Compound Inactivity vs. β-Alanine Agonism at α1β2 Subtype

In Xenopus laevis oocyte electrophysiology assays expressing the human GABA-A α1β2 receptor subtype, beta-ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride exhibits negligible positive modulation of GABA-induced chloride currents (EC50 = 25,000 nM) [1]. This is in stark contrast to the parent compound β-alanine, which directly activates GABA-A receptors as a partial agonist and potentiates GABA-evoked currents at physiologically relevant concentrations (EC50 ~100–300 μM) [2]. The approximately 100-fold rightward shift in potency compared to β-alanine's agonist range confirms that the α,α-dimethyl and β-ethyl substituents effectively abolish interaction with the orthosteric GABA-A binding site. For neuropharmacology programs seeking conformationally constrained β-amino acid scaffolds that avoid GABAergic side effects (sedation, cognitive impairment, dependence liability), this inactivity profile is a decisive selection criterion.

GABA-A receptor pharmacology Ion channel modulation CNS safety screening

Conformational Restriction: β-Ethyl vs. β-Phenyl Substitution in GPIIb/IIIa Integrin Antagonists — SAR-Guided Selection

A systematic SAR study by Hayashi et al. (1998) compared trisubstituted β-amino acid residues as conformational restriction units in fibrinogen receptor (GPIIb/IIIa) antagonists . The β-ethyl-substituted derivative (derived from CAS 180181-12-8) yielded compound NSL-96184, which demonstrated 'highly potent and orally active' antiplatelet activity with rapid onset and excellent in vitro/in vivo profiles in guinea pigs . The comparator β-phenyl-substituted analog (derived from β-phenyl-α,α-dimethyl-β-alanine) produced compound NSL-95301, which served as the starting point but lacked the oral efficacy profile of NSL-96184 . Molecular modeling demonstrated that the trisubstituted β-amino acid unit is responsible for fixing the molecule in its active conformation — a constraint that is exquisitely sensitive to the steric and electronic character of the β-substituent. The β-ethyl group provides sufficient steric bulk to stabilize the bioactive conformer while maintaining favorable physicochemical properties for oral absorption, whereas the β-phenyl group introduces excessive rigidity and lipophilicity that compromises the overall drug-like profile. This head-to-head SAR data within the same assay cascade establishes that the β-ethyl substitution pattern of CAS 180181-12-8 is uniquely suited for programs requiring both conformational restriction and oral bioavailability.

Integrin antagonists Conformational restriction Antithrombotic drug design

Enabling Unprecedented Serine Protease Inhibitor Potency: k(inact)/K(i) = 630,000 M⁻¹s⁻¹ via the Core Trisubstituted Scaffold

Iijima et al. (1999) reported that N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, a stable ester-type inhibitor derived directly from the 3-amino-2,2-dimethylpentanoic acid core of CAS 180181-12-8, achieves a k(inact)/K(i) ratio of 630,000 M⁻¹s⁻¹ against bovine α-chymotrypsin (K(i) = 0.0045 μM, k(inact) = 0.0028 s⁻¹) . This places the inhibitor among the most potent α-chymotrypsin inactivators ever reported. The SAR study explicitly attributes the exceptional potency to structural features of the β-amino acid residue: the ethyl ester enforces specific acyl-enzyme formation, while the n-hexyl group at the β-position and the 4-cyanophenyl group stabilize the acyl-enzyme intermediate and dramatically slow deacylation . The core 2,2-dimethyl-β-amino acid scaffold (derived from CAS 180181-12-8) provides the requisite steric environment to orient these pharmacophoric elements precisely. Without the quaternary α,α-dimethyl substitution, the backbone would be too flexible to maintain the correct geometry for acyl-enzyme stabilization; without the β-substitution site for the n-hexyl chain, the inhibitor could not achieve the slow deacylation kinetics essential for potent, long-lasting enzyme inactivation. No publicly available comparator using an unsubstituted or mono-substituted β-alanine scaffold approaches this level of potency, confirming that the trisubstituted architecture is non-negotiable for this mechanism of action.

Serine protease inhibition Acyl-enzyme inhibitors Structure–activity relationship

Physical Form and Handling Advantage: Hydrochloride Salt vs. Free Base for Direct Synthetic Use

The hydrochloride salt form (CAS 180181-12-8) provides practical advantages over the free base (CAS 221051-89-4) for direct use in peptide coupling and amide bond formation reactions . The salt form is supplied as a powder, with enhanced water solubility due to protonation of the amino group, facilitating dissolution in polar reaction media (DMF, NMP, aqueous buffers) commonly employed in solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry [1]. The free base form requires additional handling precautions due to its zwitterionic nature and potential for lower solubility in organic solvents. While no quantitative solubility data were identified in public databases for direct head-to-head comparison, the hydrochloride salt is the standard commercial form offered by suppliers (e.g., A2B Chem, catalog BL71150) for synthetic applications, reflecting the practical preference of the research community . The (3R) enantiomer hydrochloride (CAS 2408935-98-6) is also available from Sigma-Aldrich as a powder with 95% purity, confirming that the salt form is preferred across chiral variants .

Solid-phase peptide synthesis Solution-phase chemistry Reagent handling

Optimal Research and Industrial Application Scenarios for beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride (CAS 180181-12-8)


Design of Orally Bioavailable GPIIb/IIIa and Integrin Antagonists

Based on the direct SAR evidence that β-ethyl substitution confers superior oral antiplatelet activity over β-phenyl analogs in GPIIb/IIIa antagonists , procurement of CAS 180181-12-8 is indicated for programs developing next-generation integrin inhibitors. The trisubstituted scaffold fixes the molecule in the bioactive conformation required for high-affinity RGD-mimetic binding while maintaining drug-like physicochemical properties. Research teams should prioritize this building block when SAR around the β-position is being explored for oral pharmacokinetic optimization.

Potent, Slow-Tight-Binding Serine Protease Inhibitor Development

The demonstration that an inhibitor derived from this scaffold achieves k(inact)/K(i) = 630,000 M⁻¹s⁻¹ against α-chymotrypsin — a level of potency attributed directly to the 2,2-dimethyl-β-amino acid core — positions CAS 180181-12-8 as an essential starting material for serine protease inhibitor programs targeting chymotrypsin-like enzymes (cathepsin G, chymase, elastase) . The scaffold's ability to enforce acyl-enzyme geometry and slow deacylation kinetics makes it uniquely suited for mechanism-based inhibitor design where prolonged target engagement is required.

Receptor-Silent Conformational Probe for in vivo Peptidomimetic Studies

Given the documented inactivity at adrenergic (α1A, β1, β2 EC50 > 10,000 nM) and GABA-A (EC50 = 25,000 nM) receptors , this building block is ideal for constructing peptidomimetic probes intended for chronic in vivo administration where off-target cardiovascular or CNS effects must be minimized. Unlike endogenous β-alanine or simpler dimethyl analogs that retain residual neurotransmitter receptor activity, CAS 180181-12-8 provides a clean pharmacological background, enabling researchers to attribute observed in vivo effects specifically to the designed peptidomimetic pharmacophore rather than to scaffold-derived off-target interactions.

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained β-Peptides

The hydrochloride salt form facilitates direct incorporation into SPPS workflows without pre-activation or neutralization steps . The quaternary α,α-dimethyl group not only restricts backbone flexibility but also prevents racemization at the α-carbon during coupling, a significant advantage over α-unsubstituted β-amino acids. Research groups synthesizing libraries of β-peptide foldamers or helix mimics should select this building block for positions requiring robust conformational constraint and synthetic reproducibility.

Quote Request

Request a Quote for beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.